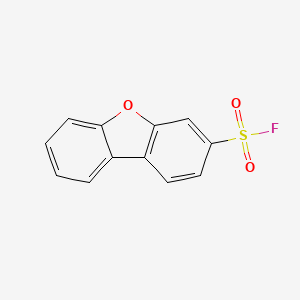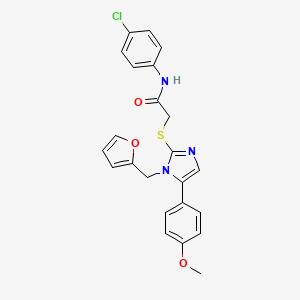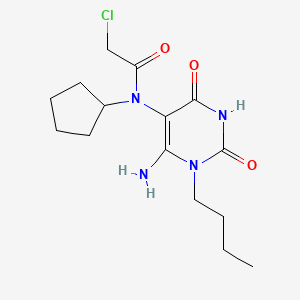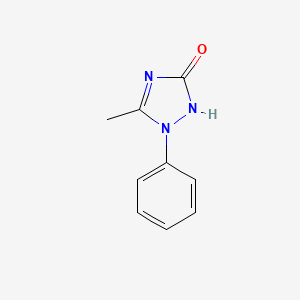![molecular formula C17H23NO3 B2680358 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide CAS No. 1902907-70-3](/img/structure/B2680358.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide, also known as OTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OTAA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis.
作用機序
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histones. This results in increased acetylation of histones, which leads to changes in gene expression. The exact mechanism by which HDAC inhibition leads to these changes is not fully understood, but it is thought to involve alterations in chromatin structure and changes in the accessibility of DNA to transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects are thought to be mediated through the inhibition of HDACs and the resulting changes in gene expression.
実験室実験の利点と制限
One of the main advantages of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide is its high purity and good yields in synthesis. This makes it a useful reagent for chemical synthesis and for studying protein-ligand interactions. However, one limitation of this compound is its relatively low potency as an HDAC inhibitor compared to other compounds. This may limit its potential therapeutic applications and its usefulness as a research tool in some contexts.
将来の方向性
There are a number of potential future directions for research on N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide. One area of interest is the development of more potent HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as DNA repair and cell cycle regulation. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases warrant further investigation.
合成法
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzylamine with 2-(chloroacetyl)tetrahydrofuran followed by reduction with sodium borohydride. Another method involves the reaction of 2-methylbenzylamine with 2-(bromomethyl)tetrahydrofuran followed by reduction with lithium aluminum hydride. Both methods yield high purity this compound with good yields.
科学的研究の応用
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a tool for studying protein-ligand interactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions.
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-3-2-4-13(9-12)10-17(19)18-14-5-6-15-16(11-14)21-8-7-20-15/h2-4,9,14-16H,5-8,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQPLUQRQKBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)

![Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate](/img/structure/B2680282.png)

![2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2680284.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)

![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)

![2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2680290.png)


![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2680298.png)
